(R)-3-氨基-2-(((苄氧羰基)氨基)丙酸

描述

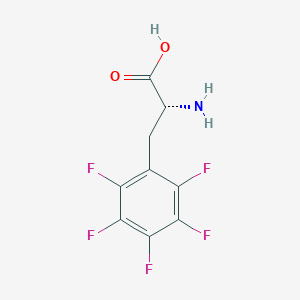

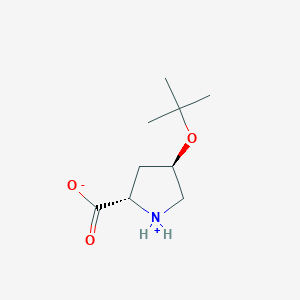

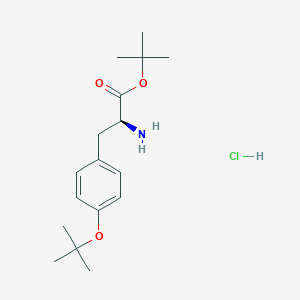

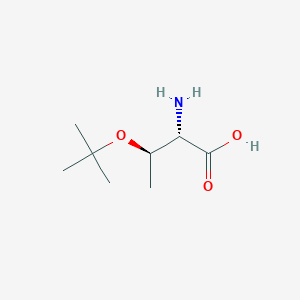

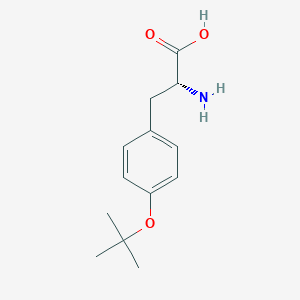

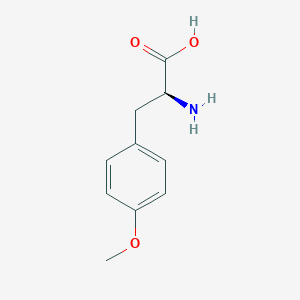

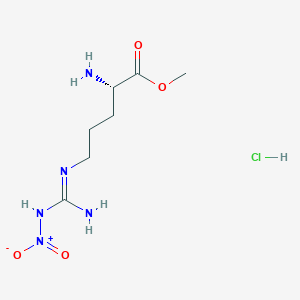

“®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is an alanine derivative . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose .

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as dicyclohexyl-carbodiimide and 4-dimethylaminopyridine . The Hell–Volhard–Zelinskii reaction, which involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia, is one of the oldest methods of α-amino acid synthesis .Molecular Structure Analysis

The molecular formula of “®-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid” is C11H13NO4 .Chemical Reactions Analysis

The carboxylate first adds to a P═O P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group . Nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2) .Physical And Chemical Properties Analysis

The compound is a white to yellow crystal or powder . It has a molecular weight of 315.33 . The compound is stored in a refrigerator and shipped at room temperature .科学研究应用

Peptide Synthesis

Scientific Field

The field of application for Z-D-Dap-OH is Biochemistry , specifically in the area of Peptide Synthesis .

Application Summary

Z-D-Dap-OH is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are a fundamental component of cells that carry out important biological functions and are used in the study of protein structure and function .

Methods of Application

The compound is used in the creation of peptides through a process known as peptide synthesis, which is typically carried out by coupling the carboxyl group or C-terminus of one amino acid to the amino group or N-terminus of another .

Results or Outcomes

The result of this process is a peptide, a short chain of amino acids, which can be used in the study of protein structure and function . The specific results or outcomes would depend on the particular peptide being synthesized and its intended use .

Peptide synthesis is a broad field with numerous applications, including the study of protein structure and function, the synthesis of bioactive peptides for use in pharmaceuticals, and the development of new materials and technologies. The specific applications would depend on the particular peptides being synthesized and their intended uses .

安全和危害

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, fumes, gas, mist, vapors, or spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

(2R)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXRXVSTFGNURG-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426205 | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-2-(((benzyloxy)carbonyl)amino)propanoic acid | |

CAS RN |

62234-37-1 | |

| Record name | 3-Amino-N-[(phenylmethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62234-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。